(2S)-2-(propylamino)pentan-1-ol

Description

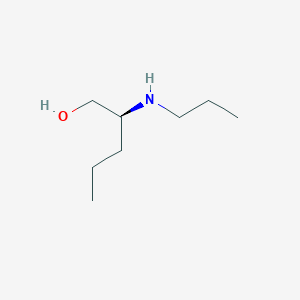

(2S)-2-(Propylamino)pentan-1-ol is a chiral amino alcohol characterized by a pentanol backbone with a propylamino group (-NHCH2CH2CH3) at the second carbon and a hydroxyl group (-OH) at the terminal carbon. The stereochemistry at the second carbon is specified as the S-enantiomer, which may influence its biological activity and physicochemical properties.

Properties

CAS No. |

918148-77-3 |

|---|---|

Molecular Formula |

C8H19NO |

Molecular Weight |

145.24 g/mol |

IUPAC Name |

(2S)-2-(propylamino)pentan-1-ol |

InChI |

InChI=1S/C8H19NO/c1-3-5-8(7-10)9-6-4-2/h8-10H,3-7H2,1-2H3/t8-/m0/s1 |

InChI Key |

ZGPZGMHNOLLVOM-QMMMGPOBSA-N |

Isomeric SMILES |

CCC[C@@H](CO)NCCC |

Canonical SMILES |

CCCC(CO)NCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares (2S)-2-(propylamino)pentan-1-ol with key analogs identified in the evidence:

Key Observations:

Functional Groups: The target compound lacks the amide or aromatic groups present in prilocaine, which are critical for receptor binding in local anesthetics. Its alcohol group may enhance hydrophilicity compared to prilocaine’s amide . Propafenone Related Compound B contains a hydroxypropoxy chain and a ketone, enabling distinct solubility and metabolic pathways compared to the simpler alcohol structure of this compound .

Stereochemistry: The S-configuration of the target compound contrasts with racemic mixtures in prilocaine and propafenone analogs. Enantiomeric purity could influence bioavailability and toxicity.

Physicochemical and Stability Properties

- Solubility: Prilocaine’s amide group reduces water solubility compared to amino alcohols, but its formulation often includes salts for enhanced delivery . The hydroxyl group in this compound may improve aqueous solubility, though this requires experimental validation. Propafenone-related compounds exhibit moderate solubility due to their bulky aromatic and ketone groups .

Storage Conditions :

- Prilocaine requires storage below 25°C in tightly closed containers to prevent hydrolysis of the amide bond . The target compound’s alcohol group may confer greater stability under ambient conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.